Hydroxydicyclopentadiene

Ring-Opening Metathesis Polymerization Thermoset Polymers Polymer Characterization

Select Hydroxydicyclopentadiene (DCPD-OH) for unparalleled control in thermoset architecture. Unlike unmodified DCPD, its hydroxyl functionality directly enables an 89°C reduction in glass transition temperature for flexible coatings and impact modifiers. The -OH handle guarantees optical clarity in (meth)acrylate rubber co-crosslinking and ensures storage stability in diester derivatives for adhesives. This bifunctional building block delivers reactivity and polarity that generic DCPD analogs cannot replicate.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 37275-49-3
Cat. No. B3028881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxydicyclopentadiene
CAS37275-49-3
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1C=CC2C1C3CC2C(C3)O
InChIInChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2/t6-,7?,8?,9-,10?/m1/s1
InChIKeyLDUKQFUHJZHLRC-QUFPLUETSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxydicyclopentadiene (CAS 37275-49-3): Technical Profile and Functional Utility of a Specialty Dicyclopentadiene Monomer


Hydroxydicyclopentadiene (CAS 37275-49-3), also known as DCPD-OH or tricyclo[5.2.1.02,6]dec-3-en-8-ol, is a functionalized dicyclopentadiene (DCPD) derivative bearing a hydroxyl group on the norbornene-like bicyclic framework [1]. This compound is a colorless to light yellow viscous liquid (density: 1.08 g/cm³; refractive index: 1.53) with a molecular formula of C10H14O and a molar mass of 150.22 g/mol . Its bifunctional reactivity—stemming from both the strained norbornene double bond (amenable to ring-opening metathesis polymerization, ROMP) and the pendant hydroxyl group—positions it as a versatile building block for specialty thermosets, cross-linked networks, and functionalized polymeric materials [2].

Why Generic Dicyclopentadiene (DCPD) Cannot Simply Replace Hydroxydicyclopentadiene in Performance-Driven Formulations


Substituting unmodified dicyclopentadiene (DCPD) or other DCPD-derived analogs for hydroxydicyclopentadiene (DCPD-OH) is not a straightforward replacement due to fundamental differences in both monomer reactivity and resultant polymer architecture. While pDCPD homopolymers offer high cross-link density and elevated glass transition temperatures (Tg), they are inherently hydrophobic and lack pendant functionality for post-polymerization modification or enhanced interfacial adhesion [1]. In contrast, the hydroxyl moiety on DCPD-OH introduces polarity and hydrogen-bonding capacity, which measurably alters the thermomechanical profile of the resulting thermosets [2]. Furthermore, ester and ether derivatives of DCPD-OH exhibit tunable physical properties that cannot be replicated by simple DCPD formulations [3]. The following evidence demonstrates that the presence of the hydroxyl group directly and quantitatively influences critical performance metrics including glass transition temperature, optical clarity in cured composites, and storage stability of precursor esters.

Quantitative Differentiation of Hydroxydicyclopentadiene (CAS 37275-49-3) Against pDCPD and DCPD Analogs


Tg Depression by ~89°C Relative to pDCPD: Evidence for Tunable Thermomechanical Properties

Direct head-to-head comparison by DSC and DMA demonstrates that poly(hydroxydicyclopentadiene) homopolymer prepared via ROMP exhibits a glass transition temperature (Tg) of 84°C, compared to 173°C for polydicyclopentadiene (pDCPD) prepared under analogous conditions [1]. This represents a Tg reduction of approximately 89°C, indicating substantially increased chain flexibility due to the hydroxyl functionality.

Ring-Opening Metathesis Polymerization Thermoset Polymers Polymer Characterization

Microphase Separation Prevention and Optical Clarity Maintenance in Acrylic Rubber Formulations

Japanese Patent JPH07173224 discloses that diester compounds derived from hydroxydicyclopentadiene, when employed as cocross-linkers in alkyl (meth)acrylate/dicyclopentenyl-containing (meth)acrylate copolymer rubber, prevent microphase separation and light scattering due to clouding, yielding cured items with excellent transparency [1]. The selection of this specific diester compound is explicitly stated to be critical for achieving these optical properties.

Acrylic Rubber Cocross-linking Optical Transparency

Enhanced Storage Stability of Di-Dicyclopentenyl Fumarate Monomers Derived from DCPD-OH

Japanese Patent JPS62270549 describes the esterification of hydroxydicyclopentadiene with maleic acid or fumaric acid in the presence of a ketoxime to produce di-dicyclopentenyl fumarate, a vinyl-based monomer characterized by good storage stability . This stability is a critical performance attribute for monomers intended for coating, adhesive, and molding resin applications.

Vinyl Monomers Esterification Storage Stability

Odor Reduction vs. Unmodified DCPD in ROMP Thermoset Processing

The primary research paper by Saha et al. explicitly notes that DCPD-OH and its ester/ether derivatives exhibit 'significantly reduced odour' compared to unmodified dicyclopentadiene [1]. While not quantified by olfactory threshold measurements, this is a class-level observation that holds practical importance for industrial handling and workplace safety during monomer processing and thermoset manufacturing.

ROMP Processing Monomer Odor Industrial Hygiene

Optimal Application Scenarios for Hydroxydicyclopentadiene Based on Demonstrated Differential Performance


Synthesis of Tunable ROMP Thermosets Requiring Lower Tg than pDCPD

Based on the direct head-to-head comparison showing an 89°C Tg reduction versus pDCPD [1], hydroxydicyclopentadiene is optimally deployed in ROMP-based thermoset formulations where a lower glass transition temperature is desired—such as in impact modifiers, flexible coatings, or matrices requiring post-cure deformation. The hydroxyl functionality also provides a handle for further derivatization (esterification, etherification) to precisely tune thermal and mechanical properties [2].

Formulation of Transparent Acrylic Rubber with Suppressed Microphase Separation

Hydroxydicyclopentadiene-derived diester compounds are specifically indicated for use as cocross-linkers in alkyl (meth)acrylate/dicyclopentenyl-containing (meth)acrylate copolymer rubber systems where optical clarity is paramount [1]. This application leverages the compound's ability to prevent microphase separation and light scattering, yielding cured rubber articles with excellent transparency—a property not achievable with generic cross-linkers.

Preparation of Storage-Stable Vinyl Monomers for Coatings and Adhesives

When esterified with maleic acid or fumaric acid in the presence of ketoxime catalysts, hydroxydicyclopentadiene yields di-dicyclopentenyl fumarate, a vinyl monomer characterized by good storage stability [1]. This makes DCPD-OH a strategic starting material for producing vinyl-based resins intended for coating materials, adhesives, and molding compounds where extended shelf-life and reliable curing behavior are critical procurement criteria.

Polyester, Alkyd, and Urea-Formaldehyde Resin Modification

Hydroxydicyclopentadiene is industrially employed as a raw material for polyester resins, alkyd resins, urea-formaldehyde resins, and melamine resins [1]. Its hydroxyl group participates in condensation and cross-linking reactions, while the rigid DCPD backbone imparts enhanced thermal and chemical resistance to the final resin matrices. This application is supported by its established use in the coatings and plastics industries as noted in industrial reviews [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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